hexahydro-2H-6lambda6-thieno[3,4-b]morpholine-6,6-dione hydrochloride
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Overview
Description
Hexahydro-2H-6lambda6-thieno[3,4-b]morpholine-6,6-dione hydrochloride is a chemical compound with the molecular formula C6H12ClNO3S and a molecular weight of 213.6824 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-2H-6lambda6-thieno[3,4-b]morpholine-6,6-dione hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable thieno[3,4-b]morpholine derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-2H-6lambda6-thieno[3,4-b]morpholine-6,6-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines.
Scientific Research Applications
Hexahydro-2H-6lambda6-thieno[3,4-b]morpholine-6,6-dione hydrochloride has potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for research and development.
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand specific biochemical pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which hexahydro-2H-6lambda6-thieno[3,4-b]morpholine-6,6-dione hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: Binding to specific receptors can trigger signaling cascades and cellular responses.
Comparison with Similar Compounds
Hexahydro-2H-6lambda6-thieno[3,4-b]morpholine-6,6-dione hydrochloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Thieno[3,4-b]morpholine derivatives: These compounds share a similar core structure but may differ in functional groups and substituents.
Other sulfur-containing heterocycles: Compounds with similar sulfur atoms in their structures may exhibit comparable reactivity and applications.
Properties
IUPAC Name |
3,4,4a,5,7,7a-hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S.ClH/c8-11(9)3-5-6(4-11)10-2-1-7-5;/h5-7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLNNHYGXQFTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CS(=O)(=O)CC2N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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